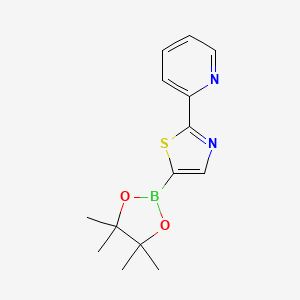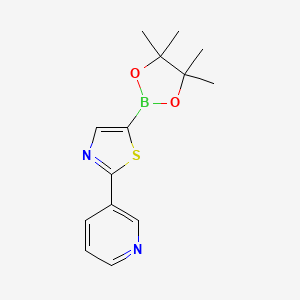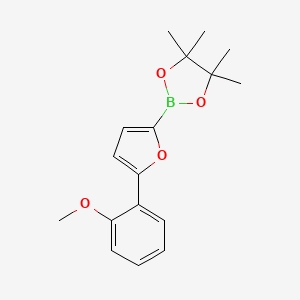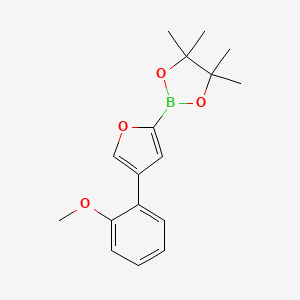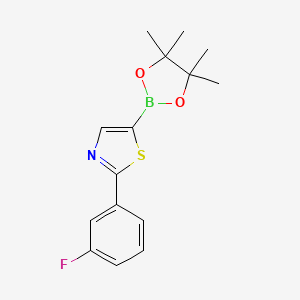
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline, also known as 5-Chloro-3-IH or 5-CIH, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the parent compound, isonicotinylhydrazide, and has been used in research studies to investigate its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-CIH is not yet fully understood. However, research suggests that it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It may also act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, 5-CIH may act as an anti-cancer agent, inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
5-CIH has been studied for its potential biochemical and physiological effects. In animal studies, 5-CIH has been found to reduce inflammation, improve cognitive function, and reduce oxidative stress. Additionally, 5-CIH has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-CIH in lab experiments include its ability to reduce inflammation, improve cognitive function, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, 5-CIH is relatively easy to synthesize and is readily available. The limitations of using 5-CIH in lab experiments include the lack of knowledge regarding its mechanism of action and its potential side effects.
Zukünftige Richtungen
Future research should focus on understanding the mechanism of action of 5-CIH and assessing its potential side effects. Additionally, research should focus on further exploring its potential therapeutic applications, such as its potential to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. Furthermore, research should focus on determining the optimal dosage and duration of treatment for various conditions. Finally, research should focus on assessing the potential for 5-CIH to be used in combination with other therapeutic agents.
Synthesemethoden
5-CIH is synthesized from isonicotinylhydrazide by a three-step reaction. The first step involves the reaction of isonicotinylhydrazide with an alkyl halide, such as ethyl chloride, to form an alkyl ester of the isonicotinylhydrazide. The second step involves the reaction of the ester with an aqueous solution of sodium hydroxide to form a sodium salt of the isonicotinylhydrazide. The third and final step involves the reaction of the sodium salt with chlorine to form 5-CIH.
Wissenschaftliche Forschungsanwendungen
5-CIH has been studied for its potential therapeutic applications. It has been used in research studies to investigate its biochemical and physiological effects and to assess its potential as a therapeutic agent. 5-CIH has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential to reduce oxidative stress and to improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOJEGZZHGPVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



